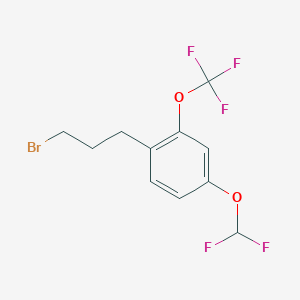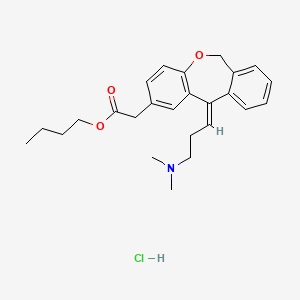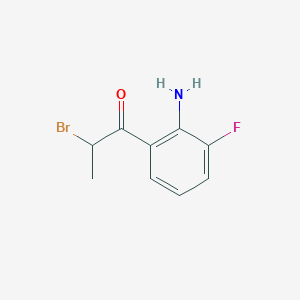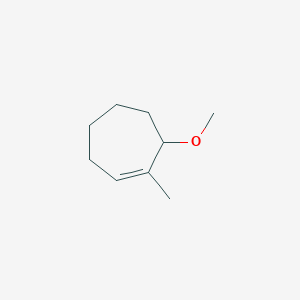
7-Methoxy-1-methylcyclohept-1-ene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cycloheptene, 7-methoxy-1-methyl- is a derivative of cycloheptene, a seven-membered cycloalkene. This compound features a methoxy group (-OCH₃) and a methyl group (-CH₃) attached to the cycloheptene ring. Cycloheptene itself is known for its use as a raw material in organic chemistry and as a monomer in polymer synthesis .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Cycloheptene, 7-methoxy-1-methyl- typically involves the functionalization of cycloheptene. One common method is the methoxylation of cycloheptene using methanol in the presence of an acid catalyst. The reaction conditions often require controlled temperatures and pressures to ensure the selective addition of the methoxy group at the desired position on the cycloheptene ring .
Industrial Production Methods
Industrial production of Cycloheptene, 7-methoxy-1-methyl- may involve large-scale methoxylation processes using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product. The use of advanced catalysts and optimized reaction parameters further enhances the efficiency of the industrial synthesis .
Análisis De Reacciones Químicas
Types of Reactions
Cycloheptene, 7-methoxy-1-methyl- undergoes various chemical reactions, including:
Reduction: Reduction reactions can convert the double bond in cycloheptene to a single bond, forming cycloheptane derivatives.
Substitution: The methoxy and methyl groups can be substituted with other functional groups using appropriate reagents and conditions.
Common Reagents and Conditions
Oxidation: Meta-chloroperoxybenzoic acid (m-CPBA) for epoxidation, osmium tetroxide (OsO₄) for dihydroxylation.
Reduction: Hydrogen gas (H₂) with a palladium catalyst (Pd/C) for hydrogenation.
Substitution: Halogenation reagents like bromine (Br₂) or chlorine (Cl₂) for electrophilic substitution reactions.
Major Products
Epoxides: Formed from the oxidation of the double bond.
Diols: Resulting from the dihydroxylation of the double bond.
Cycloheptane Derivatives: Produced through reduction reactions.
Aplicaciones Científicas De Investigación
Cycloheptene, 7-methoxy-1-methyl- has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of polymers and other industrial chemicals
Mecanismo De Acción
The mechanism of action of Cycloheptene, 7-methoxy-1-methyl- involves its interaction with molecular targets through its functional groups. The methoxy group can participate in hydrogen bonding and other interactions, while the methyl group can influence the compound’s hydrophobicity and steric properties. These interactions can affect the compound’s reactivity and its ability to bind to specific molecular targets .
Comparación Con Compuestos Similares
Similar Compounds
Cyclohexene: A six-membered cycloalkene with similar reactivity but different ring strain and stability.
Cyclooctene: An eight-membered cycloalkene with lower ring strain and different chemical properties.
Cycloheptane: The saturated analog of cycloheptene, lacking the double bond and exhibiting different reactivity
Uniqueness
Cycloheptene, 7-methoxy-1-methyl- is unique due to the presence of both methoxy and methyl groups, which confer distinct chemical properties and reactivity. The combination of these functional groups on a seven-membered ring structure makes it a valuable compound for various chemical transformations and applications .
Propiedades
Número CAS |
102740-08-9 |
|---|---|
Fórmula molecular |
C9H16O |
Peso molecular |
140.22 g/mol |
Nombre IUPAC |
7-methoxy-1-methylcycloheptene |
InChI |
InChI=1S/C9H16O/c1-8-6-4-3-5-7-9(8)10-2/h6,9H,3-5,7H2,1-2H3 |
Clave InChI |
CTCDZCBQEYSRGT-UHFFFAOYSA-N |
SMILES canónico |
CC1=CCCCCC1OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


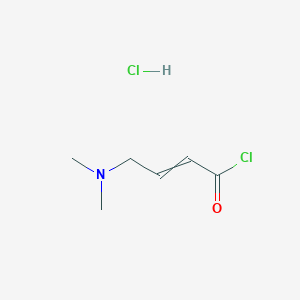
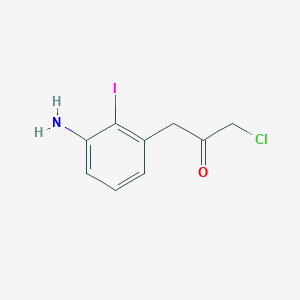
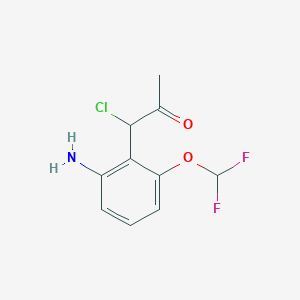
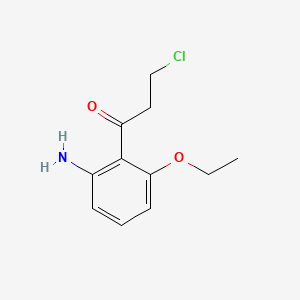
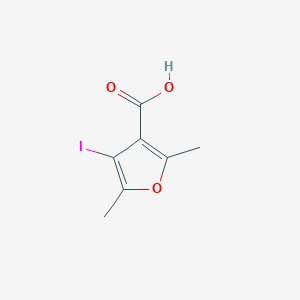
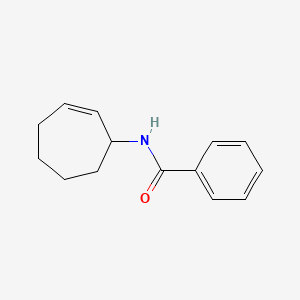
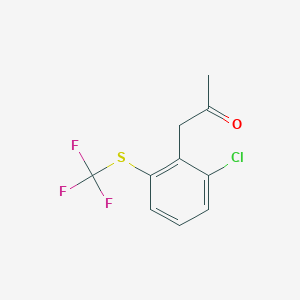
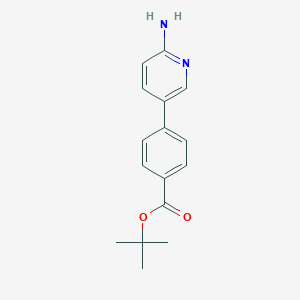
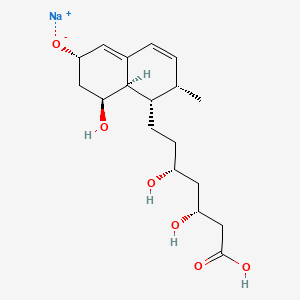
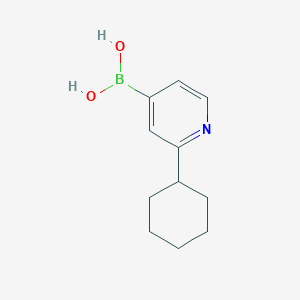
![3-[2-[2-(4-Cyanophenyl)ethenyl]-4-oxoquinazolin-3-yl]benzoic acid](/img/structure/B14073086.png)
